molecular formula C20H21N3O2 B5727339 N-ethyl-4-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide

N-ethyl-4-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide

Cat. No. B5727339
M. Wt: 335.4 g/mol
InChI Key: WKKBUJLSXLDLFA-UHFFFAOYSA-N
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Description

N-ethyl-4-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide, also known as EMB, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EMB is a member of the oxadiazole family of compounds, which have been shown to possess a wide range of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties.

Scientific Research Applications

N-ethyl-4-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide has been shown to possess a wide range of biological activities, making it a promising candidate for various therapeutic applications. Some of the most notable scientific research applications of N-ethyl-4-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide include:
1. Anticancer: N-ethyl-4-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. It does so by inducing apoptosis and inhibiting cell proliferation.
2. Antimicrobial: N-ethyl-4-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide has been shown to possess antimicrobial activity against various bacteria, including Staphylococcus aureus and Escherichia coli.
3. Anti-inflammatory: N-ethyl-4-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide has been shown to possess anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

Mechanism of Action

Further studies are needed to fully understand the mechanism of action of N-ethyl-4-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide.
3. In vivo studies: In vivo studies are needed to evaluate the efficacy and safety of N-ethyl-4-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide in animal models.
4. Combination therapy: N-ethyl-4-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide could be used in combination with other drugs to enhance its therapeutic efficacy.
Conclusion:
N-ethyl-4-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is a novel compound with promising therapeutic applications. Its broad range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, make it a potential candidate for various therapeutic applications. Further research is needed to fully understand the mechanism of action of N-ethyl-4-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide and to evaluate its efficacy and safety in animal models.

Advantages and Limitations for Lab Experiments

N-ethyl-4-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide has several advantages for lab experiments, including its broad range of biological activities and its relatively simple synthesis method. However, N-ethyl-4-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide also has some limitations, including its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for research on N-ethyl-4-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide, including:
1. Optimization of synthesis: Further optimization of the synthesis method for N-ethyl-4-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide could improve yield and purity.
2.

Synthesis Methods

N-ethyl-4-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide can be synthesized using a multi-step process that involves the reaction of 4-methylbenzoyl chloride with ethylamine to form N-ethyl-4-methylbenzamide. This intermediate is then reacted with 3-(4-methylphenyl)-1,2,4-oxadiazol-5-ylmethyl chloride to form N-ethyl-4-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide. The synthesis of N-ethyl-4-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide has been optimized to improve yield and purity, and various analytical techniques such as NMR, IR, and MS have been used to confirm the structure of the compound.

properties

IUPAC Name

N-ethyl-4-methyl-N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-4-23(20(24)17-11-7-15(3)8-12-17)13-18-21-19(22-25-18)16-9-5-14(2)6-10-16/h5-12H,4,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKKBUJLSXLDLFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=NC(=NO1)C2=CC=C(C=C2)C)C(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-4-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide

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